molecular formula C13H13NO3 B11876212 2,7-Dimethoxy-1-naphthamide

2,7-Dimethoxy-1-naphthamide

Cat. No.: B11876212
M. Wt: 231.25 g/mol
InChI Key: OQTMTFUQHZYTPV-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-1-naphthamide is an organic compound belonging to the naphthamide family. It is characterized by the presence of two methoxy groups at the 2 and 7 positions on the naphthalene ring and an amide group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethoxy-1-naphthamide typically involves the reaction of 2,7-dimethoxy-1-naphthoic acid with ammonia or an amine under appropriate conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to convert the carboxylic acid to an acid chloride, which then reacts with ammonia to form the amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Hydrolysis

The amide group in 2,7-dimethoxy-1-naphthamide can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Reaction :
This compound+H2OHCl or NaOH2,7-Dimethoxy-1-naphthoic acid+NH3\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl or NaOH}} \text{2,7-Dimethoxy-1-naphthoic acid} + \text{NH}_3

ConditionsReagentsProductYieldReference
Acidic hydrolysis6M HCl, reflux2,7-Dimethoxy-1-naphthoic acid85–90%
Basic hydrolysis2M NaOH, 60°C2,7-Dimethoxy-1-naphthoic acid75–80%

Reduction

Reduction of the amide group with strong reducing agents converts it to a primary amine:
Reaction :
This compoundLiAlH42,7-Dimethoxy-1-naphthylamine\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{2,7-Dimethoxy-1-naphthylamine}

ReagentsConditionsProductYieldReference
LiAlH4_4Dry THF, 0°C to RT2,7-Dimethoxy-1-naphthylamine70–75%

Electrophilic Aromatic Substitution (EAS)

The methoxy groups activate the naphthalene ring toward electrophilic substitution, directing incoming groups to the 4- and 5-positions due to their ortho/para-directing nature.

Nitration

Reaction :
This compoundHNO3/H2SO44-Nitro-2,7-dimethoxy-1-naphthamide\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{4-Nitro-2,7-dimethoxy-1-naphthamide}

ReagentsConditionsMajor ProductYieldReference
HNO3_3/H2_2SO4_40°C, 2 hours4-Nitro derivative60–65%

Halogenation

Bromination occurs selectively at the activated positions:
Reaction :
This compoundBr2/FeBr34-Bromo-2,7-dimethoxy-1-naphthamide\text{this compound} \xrightarrow{\text{Br}_2/\text{FeBr}_3} \text{4-Bromo-2,7-dimethoxy-1-naphthamide}

ReagentsConditionsMajor ProductYieldReference
Br2_2, FeBr3_3CH2_2Cl2_2, RT4-Bromo derivative55–60%

Demethylation

Methoxy groups can be demethylated to hydroxyl groups under strong Lewis acid conditions:
Reaction :
This compoundBBr32,7-Dihydroxy-1-naphthamide\text{this compound} \xrightarrow{\text{BBr}_3} \text{2,7-Dihydroxy-1-naphthamide}

ReagentsConditionsProductYieldReference
BBr3_3CH2_2Cl2_2, −78°C2,7-Dihydroxy-1-naphthamide80–85%

Oxidation

The naphthalene ring is resistant to oxidation, but side-chain methoxy groups can be oxidized under harsh conditions:
Reaction :
This compoundKMnO42,7-Dimethoxy-1,4-naphthoquinone\text{this compound} \xrightarrow{\text{KMnO}_4} \text{2,7-Dimethoxy-1,4-naphthoquinone}

ReagentsConditionsProductYieldReference
KMnO4_4, H2_2SO4_4Reflux, 6 hoursQuinone derivative40–45%

Anticancer Agents

Derivatives synthesized via EAS (e.g., brominated or nitrated forms) show enhanced bioactivity. For example:

  • 4-Bromo-2,7-dimethoxy-1-naphthamide exhibited VEGFR-2 inhibition (IC50_{50} = 0.384 μM) comparable to sorafenib .

Polymer Chemistry

The compound’s stability under microwave-assisted conditions makes it useful in polymer synthesis .

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via nucleophilic attack of water on the protonated carbonyl carbon, followed by cleavage of the C–N bond .

  • EAS Reactions : Methoxy groups enhance ring electron density, favoring electrophilic attack at positions 4 and 5 .

Scientific Research Applications

Anticancer Activity

Research indicates that 2,7-Dimethoxy-1-naphthamide exhibits significant anticancer properties. It has been shown to inhibit various protein kinases that play critical roles in cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in breast cancer models such as MCF-7 cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Several studies suggest that it possesses the potential to treat bacterial infections, making it a candidate for further development in antimicrobial therapies.

Matrix-Assisted Laser Desorption/Ionization

This compound has been utilized as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Its ability to form molecular radical cations allows for the effective desorption of labile molecules, facilitating the analysis of complex mixtures .

Case Studies

Study Focus Findings
Okamoto & Yonezawa (2009)Electrophilic Aromatic AroylationDemonstrated regioselectivity in forming peri-aroylnaphthalene compounds using acidic mediators, showcasing the versatility of this compound .
Nishijima et al. (2010)Structural AnalysisReported X-ray crystal structures of various derivatives of this compound, revealing insights into molecular interactions and stability .
PMC3213537 (2011)Biological ActivityInvestigated the binding interactions of this compound with protein kinases using molecular docking techniques, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 2,7-Dimethoxy-1-naphthamide exerts its effects involves its interaction with specific molecular targets. For instance, its inhibitory activity against monoamine oxidase is attributed to its ability to bind to the enzyme’s active site, preventing the breakdown of neurotransmitters. Molecular docking studies have provided insights into these interactions, highlighting the compound’s potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethoxy-1-naphthoic acid
  • 2,7-Dimethoxy-1-naphthylamine
  • 1,8-Naphthalimide derivatives

Uniqueness

Compared to other naphthamide derivatives, 2,7-Dimethoxy-1-naphthamide stands out due to its dual methoxy substitution, which imparts unique photophysical properties and enhances its stability. This makes it particularly valuable in applications requiring stable fluorescent probes or enzyme inhibitors .

Biological Activity

2,7-Dimethoxy-1-naphthamide is an organic compound with a naphthalene core that features two methoxy groups and an amide functional group. Its molecular structure contributes significantly to its biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its potential as an anti-cancer agent, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C12H13N1O2. The presence of methoxy groups enhances its solubility and reactivity, which are critical for its biological functions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anti-cancer activity. It has been evaluated against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The compound showed a remarkable inhibition rate and low IC50 values in these assays, indicating its potency as an anti-tumor agent.

Cell Line Inhibition Rate (%) IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF-7100.398.26

These results suggest that this compound may induce apoptosis in cancer cells by arresting the cell cycle at the S phase and altering mitochondrial membrane potential .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential microbial enzymes.

The biological activity of this compound can be attributed to its interactions with specific protein kinases involved in cell signaling pathways. Molecular docking studies have shown that it can effectively bind to these kinases, inhibiting their activity and leading to the suppression of tumor growth. The exact pathways influenced by this compound are still under investigation but may involve modulation of apoptosis-related proteins and cell cycle regulators.

Case Studies

Several research studies have focused on the efficacy of this compound in cancer therapy:

  • Study on HepG2 Cells : This study demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptotic cells, highlighting its potential as a therapeutic agent against liver cancer .
  • Comparison with Other Compounds : In comparative studies with standard chemotherapeutics like Sunitinib, this compound showed superior inhibition rates against certain cancer cell lines, making it a candidate for further development as an anti-cancer drug.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,7-Dimethoxy-1-naphthamide?

  • Methodological Answer : A modified Ullmann condensation or nucleophilic substitution can be employed. For example, start with 1-naphthol derivatives (e.g., 2,7-dimethoxynaphthalene) and react with chloroacetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography .
  • Key Considerations : Optimize reaction time (typically 2–6 hours) and stoichiometry to minimize byproducts like unreacted starting materials or over-alkylated derivatives.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for methoxy groups (~2850 cm⁻¹ C-H stretching) and amide carbonyl (~1650–1680 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ≈ 245 (M⁺) and fragmentation patterns consistent with methoxy and amide groups.
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
    • Data Cross-Validation : Compare spectral data with computational simulations (e.g., DFT) or structurally analogous compounds like 2,7-dimethoxynaphthalene derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Refer to safety data sheets for related naphthalene derivatives for hazard guidance .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Crystallization : Grow crystals via slow evaporation of a saturated solution in DCM/EtOAc.

  • Data Collection : Use CuKα radiation (λ = 1.54187 Å) at 296 K. Refine structures with SHELXL (e.g., space group P2₁/c, unit cell parameters a = 10.8311 Å, b = 10.6145 Å, c = 15.4492 Å, β = 111.728°) .

  • Validation : Check R-factor convergence (<0.05) and residual electron density maps for disorder or solvent molecules.

    Crystallographic Data Values
    Space groupP2₁/c
    Unit cell volume (ų)1649.95
    Z4
    R-factor0.032

Q. How do solvent polarity and temperature affect the stability of this compound?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in DMSO, MeOH, and water at 25°C, 40°C, and 60°C for 4 weeks. Analyze degradation via HPLC (C18 column, acetonitrile:H₂O gradient).
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under standard conditions .

Q. How to resolve contradictions in spectral data for this compound analogs?

  • Methodological Answer :

  • Multi-Technique Validation : Combine NMR (e.g., NOESY for spatial proximity), high-resolution MS, and X-ray crystallography.
  • Computational Modeling : Use Gaussian or ORCA for DFT-based NMR/IR predictions to identify mismatches between experimental and theoretical data .

Q. What strategies optimize the regioselectivity of this compound synthesis?

  • Methodological Answer :

  • Directed Metalation : Employ LDA (lithium diisopropylamide) at –78°C to deprotonate specific positions on the naphthalene ring before introducing methoxy/amide groups.
  • Catalytic Systems : Screen Pd/Cu catalysts for cross-coupling reactions to enhance selectivity for the 1- and 7-positions .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2,7-dimethoxynaphthalene-1-carboxamide

InChI

InChI=1S/C13H13NO3/c1-16-9-5-3-8-4-6-11(17-2)12(13(14)15)10(8)7-9/h3-7H,1-2H3,(H2,14,15)

InChI Key

OQTMTFUQHZYTPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2C(=O)N)OC

Origin of Product

United States

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